molecular formula C19H36O2 B12665654 2-Methyltetradecyl methacrylate CAS No. 94158-98-2

2-Methyltetradecyl methacrylate

Cat. No.: B12665654
CAS No.: 94158-98-2
M. Wt: 296.5 g/mol
InChI Key: YPJYXIKYLGKKLB-UHFFFAOYSA-N
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Description

2-Methyltetradecyl methacrylate is an organic compound with the molecular formula C19H36O2. It is an ester derived from methacrylic acid and 2-methyltetradecanol. This compound is part of the methacrylate family, which is known for its applications in polymer chemistry, particularly in the production of various types of plastics and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyltetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyltetradecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyltetradecyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Free radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic or basic conditions with water are required for hydrolysis.

Major Products Formed

    Polymerization: Polymers and copolymers of methacrylate.

    Hydrolysis: Methacrylic acid and 2-methyltetradecanol.

Mechanism of Action

The mechanism of action of 2-methyltetradecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group in the compound can form free radicals under the influence of initiators, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high strength, flexibility, and resistance to chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyltetradecyl methacrylate is unique due to its long alkyl chain, which imparts specific hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where water resistance and low surface energy are desired .

Properties

CAS No.

94158-98-2

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

2-methyltetradecyl 2-methylprop-2-enoate

InChI

InChI=1S/C19H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-18(4)16-21-19(20)17(2)3/h18H,2,5-16H2,1,3-4H3

InChI Key

YPJYXIKYLGKKLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)COC(=O)C(=C)C

Origin of Product

United States

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